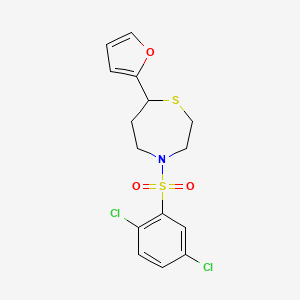

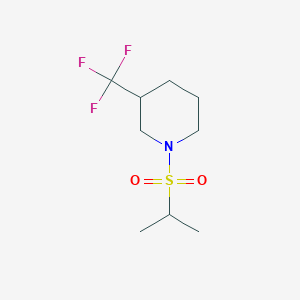

![molecular formula C18H23N3O3S B2961956 1-(2,4-Dimethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097893-72-4](/img/structure/B2961956.png)

1-(2,4-Dimethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a chemical compound with potential scientific research applications. This compound is also known as 3-[(3-thiophen-3-ylmethylpyrrolidin-1-yl)carbonyl]-2,4-dimethoxybenzenamine, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Neuropharmacological Applications

Studies have explored the effects of urea derivatives on the modulation of cannabinoid CB1 receptor activities. For instance, the allosteric antagonist 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) shows potential in treating central nervous system diseases by modulating neuronal excitability and CB1 receptor ligand efficacy in the cerebellum. This suggests a pathway for therapeutic alternatives to traditional CB1 antagonists/inverse agonists (Wang et al., 2011).

Anticancer Research

Urea derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects, highlighting their potential as new anticancer agents and possible BRAF inhibitors for further exploration (Feng et al., 2020).

Corrosion Inhibition

The study of urea-derived Mannich bases has shown effective corrosion inhibition for mild steel surfaces in hydrochloric acid solutions. These findings indicate the potential for these compounds in protecting metallic structures against corrosion, with a detailed examination of their adsorption and inhibition mechanisms (Jeeva et al., 2015).

Molecular Complexation and Crystal Engineering

Research on urea derivatives has extended into the field of crystal engineering, where their role in molecular complexation and the design of noncentrosymmetric structures for nonlinear optics is investigated. The strategic orientation of chromophores linked by hydrogen bonds in such derivatives contributes to advancements in materials science, particularly in developing new materials with quadratic nonlinear optical behavior (Muthuraman et al., 2001).

Corrosion Inhibition Performance

Further studies on 1,3,5-triazinyl urea derivatives have underlined their efficiency as corrosion inhibitors for mild steel in acidic environments. These compounds effectively form protective layers on steel surfaces, suggesting their utility in industrial applications where corrosion resistance is crucial (Mistry et al., 2011).

properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-23-15-3-4-16(17(9-15)24-2)20-18(22)19-14-5-7-21(11-14)10-13-6-8-25-12-13/h3-4,6,8-9,12,14H,5,7,10-11H2,1-2H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRSAOSAGOITTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2CCN(C2)CC3=CSC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

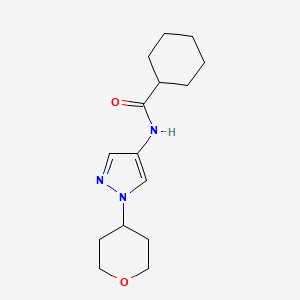

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2961873.png)

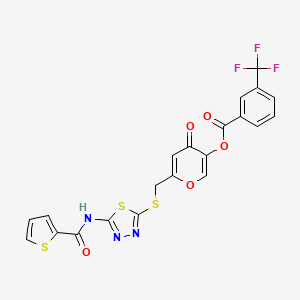

![1-[(2-Chloro-4-fluoropyridin-3-yl)sulfonyl]-4-[(3-fluoro-4-methoxyphenyl)methyl]piperazine](/img/structure/B2961876.png)

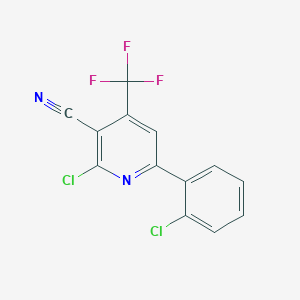

![8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2961877.png)

![4-Cyano-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide](/img/structure/B2961881.png)

![tert-Butyl 3-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B2961882.png)

![4-Cyclopentyl-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2961892.png)

![N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B2961895.png)